N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name This compound is derived from its core heterocyclic framework and substituent groups. The parent structure comprises a 1,3,4-thiadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one sulfur atom. The thiadiazole ring is substituted at position 5 with a 2-phenylethyl group (–CH2CH2C6H5) and at position 2 with a thiophene-2-carboxamide moiety (–NHC(O)C4H3S).
The structural representation (Figure 1) highlights the connectivity of these groups:
- The 1,3,4-thiadiazole ring (positions 1, 3, 4) forms the central scaffold.
- The 2-phenylethyl side chain extends from position 5, introducing hydrophobic character.
- The thiophene-2-carboxamide group at position 2 contributes hydrogen-bonding capacity via the amide functional group.
Table 1: Key identifiers for this compound
| Property | Value |
|---|---|
| SMILES notation | C(Cc1nnc(NC(c2cccs2)=O)s1)c1ccccc1 |
| InChI Key | RVOADIDYZQITCL-UHFFFAOYSA-N |
The SMILES string confirms the bonding sequence: the thiophene ring (c2cccs2) connects to the amide group (NC(=O)), which is attached to the thiadiazole ring (nnc...s1). The 2-phenylethyl group branches from the thiadiazole’s fifth position .
Molecular Formula and Weight Analysis
The molecular formula C15H13N3OS2 reflects the compound’s composition:
- 15 carbon atoms : Distributed across the phenyl, thiophene, and thiadiazole rings, as well as the ethyl linker.
- 13 hydrogen atoms : Predominantly on the aromatic rings and ethyl chain.
- 3 nitrogen atoms : Two in the thiadiazole ring and one in the amide group.
- 1 oxygen atom : Part of the carboxamide functional group.
- 2 sulfur atoms : One in the thiadiazole ring and one in the thiophene ring.
Table 2: Molecular properties
| Property | Value |
|---|---|
| Molecular weight | 315.41 g/mol |
| Exact mass | 315.0433 g/mol |
| Hydrogen bond donors | 1 (amide NH) |
| Hydrogen bond acceptors | 4 (amide O, thiadiazole N, thiophene S) |
| Polar surface area | 48.117 Ų |
The molecular weight of 315.41 g/mol aligns with the summation of atomic masses in C15H13N3OS2. The polar surface area, calculated as 48.117 Ų, suggests moderate solubility in polar solvents, while the logP value of 4.1761 indicates significant hydrophobicity .
Stereochemical Considerations and Isomeric Possibilities
This compound is classified as achiral due to the absence of stereogenic centers . Key structural features preclude stereoisomerism:
- Thiadiazole ring : The 1,3,4-thiadiazole scaffold lacks tetrahedral carbons, preventing axial or planar chirality.
- Substituent symmetry : The 2-phenylethyl group (–CH2CH2C6H5) contains no asymmetric carbons, as both CH2 groups are bonded to identical atoms.
- Thiophene-2-carboxamide : The amide group’s planar geometry and the thiophene ring’s aromaticity eliminate potential stereocenters.
Isomeric possibilities are limited to constitutional isomers. For example:
- Regioisomerism : Substitution patterns on the thiadiazole ring (e.g., moving the 2-phenylethyl group to position 4) could yield distinct regioisomers.
- Functional group isomerism : Replacing the amide with a carboxylic acid (–COOH) or ester (–COOR) group would alter reactivity without introducing stereochemistry.
The compound’s achirality simplifies synthetic purification processes, as no enantiomeric separation is required .
Properties
Molecular Formula |
C15H13N3OS2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H13N3OS2/c19-14(12-7-4-10-20-12)16-15-18-17-13(21-15)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,16,18,19) |
InChI Key |
RVOADIDYZQITCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. One common method is the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. The resulting 1,3,4-thiadiazole intermediate is then subjected to further functionalization to introduce the phenylethyl group.
The thiophene-2-carboxamide moiety can be synthesized separately through the reaction of thiophene-2-carboxylic acid with an amine, followed by coupling with the 1,3,4-thiadiazole intermediate. The final step involves the condensation of these two intermediates under suitable conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization and chromatography to obtain the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiadiazole rings. N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has shown promising results in inhibiting cancer cell proliferation. For instance:
- In vitro Studies : Research indicates that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. The mechanism often involves the inhibition of DNA replication and interference with key cellular pathways that regulate cell division and apoptosis .
Antimicrobial Properties
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. The antimicrobial efficacy can be attributed to:
- Mechanisms of Action : The thiadiazole moiety interacts with microbial targets, disrupting essential cellular processes. Studies have reported Minimum Inhibitory Concentrations (MICs) that indicate significant antibacterial activity comparable to standard antibiotics .
Case Studies
- Anticancer Efficacy : A study published in Drug Design, Development and Therapy examined a series of thiadiazole derivatives for their anticancer properties. The findings suggested that compounds similar to this compound exhibited high percent growth inhibition against various cancer cell lines when compared to conventional chemotherapeutics like cisplatin .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of thiadiazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced antibacterial activity .
Mechanism of Action
The mechanism of action of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and thiadiazole rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
*Calculated molecular weight. †Based on analogs in and .
Physicochemical Properties
- Lipophilicity : The 2-phenylethyl group in the target compound enhances lipophilicity compared to ethylsulfanyl () or methoxy-substituted analogs (). This may improve membrane permeability but reduce aqueous solubility .
- In contrast, nitro groups () or chloro substituents () introduce stronger electron-withdrawing effects .
Biological Activity
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.
Structural Overview
The compound features a thiadiazole ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms. The presence of these heterocycles contributes to its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research has demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit notable anticancer properties. For instance, derivatives of thiadiazole have shown efficacy against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. In vitro studies indicate that these compounds can significantly inhibit cell proliferation and induce apoptosis.
- Case Study : A study evaluated a series of thiadiazole derivatives against HeLa cells, revealing that certain substitutions led to IC50 values as low as 0.37 µM, outperforming established drugs like sorafenib .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Compounds with similar structures have been reported to exhibit inhibitory effects against various bacteria and fungi.
- Research Findings : A review highlighted the antimicrobial potential of thiadiazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiadiazole derivatives may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
- Cell Signaling Pathways : They may modulate signaling pathways related to cell survival and apoptosis.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with appropriate carbon sources under acidic or basic conditions.
- Coupling with Thiophene Derivative : The thiadiazole is then coupled with thiophene-2-carboxylic acid using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) to yield the final product.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation or coupling reactions. Key steps include:
- Heterocyclization : React thiosemicarbazides with CS₂ under reflux (e.g., ethanol, 12–24 hours) to form the thiadiazole core .
- Coupling : Use coupling agents like EDC/HOBt or CDI to attach the thiophene-2-carboxamide moiety .
- Optimization : Control temperature (60–80°C), use anhydrous solvents (DMF, acetone), and monitor purity via TLC. Yields improve with excess reagents (1.2–1.5 eq) and inert atmospheres .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for thiophene/thiadiazole) and alkyl chains (δ 2.5–3.5 ppm for phenylethyl) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~650–750 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. How can researchers design preliminary biological assays to screen for anticancer activity?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control .
- Dose range : Test concentrations from 1 µM to 100 µM over 48–72 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Software : Use SHELXL for small-molecule refinement. Address disorder by splitting atomic positions and applying restraints .
- Validation : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry or twinning .
- Data quality : Ensure high-resolution (<1.0 Å) and completeness (>95%) to minimize R-factor discrepancies .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anticancer properties?
- Modifications :
| Position | Modification | Effect | Reference |
|---|---|---|---|
| Thiadiazole C5 | Replace phenylethyl with nitro/CF₃ groups | ↑ Cytotoxicity | |
| Thiophene ring | Introduce halogens (Br, Cl) | ↑ Metabolic stability |
- Assays : Compare IC₅₀ values of derivatives against parental compound .
Q. What computational methods are suitable for elucidating the mechanism of action?
- Molecular docking : Use AutoDock Vina to predict binding to targets like carbonic anhydrase IX (PDB: 3IAI) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes (50 ns trajectories) .
- ADMET Prediction : SwissADME to optimize pharmacokinetics (e.g., logP <5, TPSA >60 Ų) .
Q. How do metabolic pathways influence the in vivo efficacy of this compound?
- Phase I metabolism : Cytochrome P450 (CYP3A4)-mediated oxidation of the phenylethyl group generates hydroxylated metabolites .
- Phase II : Glucuronidation of thiophene carboxamide reduces bioavailability; consider prodrug strategies .
- In vivo models : Administer 10–50 mg/kg (IP/IV) in xenograft mice, monitor plasma levels via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
